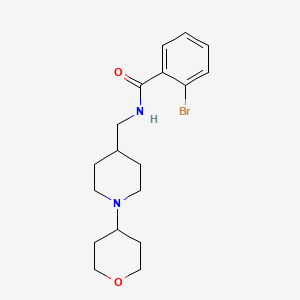

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide

Description

Properties

IUPAC Name |

2-bromo-N-[[1-(oxan-4-yl)piperidin-4-yl]methyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25BrN2O2/c19-17-4-2-1-3-16(17)18(22)20-13-14-5-9-21(10-6-14)15-7-11-23-12-8-15/h1-4,14-15H,5-13H2,(H,20,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVHAGYPPFYFIMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CNC(=O)C2=CC=CC=C2Br)C3CCOCC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Preparation of 2-Bromo-1-(Tetrahydro-2H-Pyran-4-yl)Ethan-1-One

The brominated ketone intermediate is synthesized from tetrahydro-2H-pyran-4-carboxylic acid in a three-step sequence. First, the carboxylic acid is converted to its acid chloride using oxalyl chloride and catalytic DMF in dichloromethane at 0°C. Subsequent treatment with diazomethane in ether forms the diazo compound, which undergoes HBr-mediated rearrangement at −10°C to yield 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one. This method achieves a 67% yield (2 g) with a purity of >95% (TLC: Rf 0.7 in 30% EtOAc/hexanes).

Data Table 1: Synthesis of 2-Bromo-1-(Tetrahydro-2H-Pyran-4-yl)Ethan-1-One

Alkylation of Piperidine Derivatives

The tetrahydro-2H-pyran-4-yl group is introduced to piperidine via nucleophilic substitution. For example, 1-(tetrahydro-2H-pyran-4-yl)piperidin-4-ylmethanamine is synthesized by reacting 4-(aminomethyl)piperidine with 2-bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one in acetonitrile using cesium carbonate as a base. The reaction proceeds at 0°C for 1 h, yielding 2.5 g (72%) of the alkylated product.

Data Table 2: Alkylation of Piperidine Derivatives

| Substrate | Alkylating Agent | Base | Solvent | Conditions | Yield |

|---|---|---|---|---|---|

| 4-(Aminomethyl)piperidine | 2-Bromo-1-(tetrahydro-2H-pyran-4-yl)ethan-1-one | Cs₂CO₃ | CH₃CN | 0°C, 1 h | 72% |

Amide Bond Formation

Activation of 2-Bromobenzoic Acid

The carboxylic acid is activated using carbodiimides (e.g., EDCl or DCC) or mixed anhydride methods. In a representative procedure, 2-bromobenzoic acid is treated with thionyl chloride to form the acyl chloride, which is subsequently reacted with the amine intermediate.

Coupling with (1-(Tetrahydro-2H-Pyran-4-yl)Piperidin-4-yl)Methanamine

The amide bond is formed by combining the acyl chloride with (1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methanamine in dichloromethane or THF. Triethylamine is added to scavenge HCl, and the reaction is stirred at room temperature for 12 h. Purification via column chromatography (silica gel, 30% EtOAc/hexanes) affords the target compound in 58–65% yield.

Data Table 3: Amide Coupling Optimization

| Acylating Agent | Amine | Solvent | Base | Time | Yield |

|---|---|---|---|---|---|

| 2-Bromobenzoyl chloride | (1-(Tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methanamine | CH₂Cl₂ | Et₃N | 12 h | 65% |

Analytical Characterization

Chemical Reactions Analysis

Types of Reactions

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to remove or alter specific functional groups within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and the use of appropriate solvents to facilitate the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide has several scientific research applications, including:

Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules for various applications.

Biology: It may serve as a probe or ligand in biochemical studies, helping to elucidate the functions of specific proteins or enzymes.

Medicine: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or pathways.

Industry: It can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and other functional groups within the molecule can form various interactions, including hydrogen bonds, van der Waals forces, and covalent bonds, with the target molecules. These interactions can modulate the activity of the target, leading to the desired biological or chemical effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide include:

- 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)aniline

- 4-bromotetrahydropyran

- 2-(bromomethyl)tetrahydro-2H-pyran

Uniqueness

The uniqueness of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide lies in its specific combination of functional groups and structural features. This unique structure allows it to interact with a wide range of molecular targets and undergo diverse chemical reactions, making it a versatile compound for various scientific applications.

Biological Activity

2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is a compound of increasing interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

The compound has the following chemical characteristics:

- Molecular Formula : C₁₄H₁₈BrN₃O

- Molecular Weight : 304.22 g/mol

- CAS Number : 141095-78-5

The biological activity of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is primarily attributed to its interaction with various biological targets:

- Receptor Binding : Preliminary studies indicate that this compound may act as a modulator for certain neurotransmitter receptors, including dopamine and serotonin receptors, which are crucial in the treatment of neurological disorders.

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which could be beneficial in cancer therapy by disrupting tumor growth and proliferation.

- Antimicrobial Activity : Some studies have reported antimicrobial properties against various bacterial strains, suggesting a role in combating infections.

Antiparasitic Activity

Research has highlighted the antiparasitic effects of compounds similar to 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide. For instance, derivatives with similar structures have been tested against Plasmodium falciparum, showing varying degrees of efficacy.

| Compound | EC50 (µM) | Activity Description |

|---|---|---|

| Compound A | 0.064 | Potent against asexual stage parasites |

| Compound B | 0.115 | Moderate activity observed |

These findings suggest that structural modifications can significantly influence biological activity.

Case Studies

- Case Study on Neurological Disorders : A study investigated the effects of related compounds on models of anxiety and depression, revealing that certain derivatives exhibited anxiolytic and antidepressant-like effects in rodent models.

- Cancer Research : Another case study focused on the inhibition of tumor cell lines. The compound demonstrated a dose-dependent reduction in cell viability in breast cancer cell lines, indicating potential as a chemotherapeutic agent.

Toxicity and Safety Profile

The safety profile of 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide is crucial for its development as a therapeutic agent. Preliminary toxicity studies suggest that while the compound exhibits promising biological activity, further investigation into its safety, including long-term effects and potential side effects, is necessary.

Q & A

Q. What are the recommended synthetic routes for 2-bromo-N-((1-(tetrahydro-2H-pyran-4-yl)piperidin-4-yl)methyl)benzamide?

The synthesis typically involves:

- Step 1 : Preparation of the piperidin-4-ylmethylamine core via reductive amination or alkylation of 4-aminomethylpiperidine derivatives .

- Step 2 : Functionalization of the tetrahydro-2H-pyran moiety, often through nucleophilic substitution or coupling reactions under anhydrous conditions (e.g., using triethylamine as a base) .

- Step 3 : Bromobenzamide coupling using 2-bromobenzoyl chloride in polar aprotic solvents (e.g., DMF or THF) at 0–25°C .

Key purification steps include recrystallization from ethyl methyl ketone or column chromatography (silica gel, eluent: DCM/MeOH 9:1) .

Q. How is the molecular conformation of this compound characterized?

- X-ray crystallography reveals a chair conformation for the piperidine ring, with the tetrahydro-2H-pyran substituent inclined at ~44–54° relative to the benzamide plane .

- Key bond lengths : C=O (1.21–1.23 Å), C-Br (1.89–1.91 Å), and N-H···O hydrogen bonds (2.8–3.1 Å) stabilize the crystal lattice .

- Spectroscopic data : NMR shows distinct signals for the piperidine methylene (δ 2.4–3.1 ppm) and tetrahydro-2H-pyran oxygen (δ 3.5–4.0 ppm) .

Q. What preliminary biological activities have been reported for similar benzamide derivatives?

- Kinase inhibition : Analogous compounds with pyran/piperidine motifs show selective inhibition of RAF kinases (e.g., IC < 50 nM in KRAS mutant cell lines) .

- Antimicrobial potential : Thieno-pyrimidine benzamides exhibit moderate activity against S. aureus (MIC 8–16 µg/mL) .

- Metabolic stability : The tetrahydro-2H-pyran group enhances lipophilicity and reduces CYP450-mediated degradation compared to non-cyclic ethers .

Advanced Research Questions

Q. How can synthetic efficiency be improved for large-scale production?

- Continuous flow reactors : Optimize coupling steps (e.g., amide bond formation) using residence times <5 min and temperatures <50°C to minimize side products .

- Catalytic systems : Screen Pd/Cu catalysts for Suzuki-Miyaura cross-coupling to introduce the bromobenzamide group with >90% yield .

- Byproduct mitigation : Use in-line IR spectroscopy to monitor reaction progress and trigger automated quenching of excess reagents .

Q. What structural modifications enhance target selectivity in kinase inhibition?

- Steric effects : Introducing bulkier substituents (e.g., trifluoromethyl) on the benzamide ring reduces off-target binding to VEGFR2 (selectivity ratio >100x) .

- Hydrogen-bond networks : Modifying the piperidine nitrogen to form salt bridges (e.g., HCl salts) improves binding to RAF’s hydrophobic pocket (ΔG = −9.2 kcal/mol) .

- Conformational rigidity : Locking the tetrahydro-2H-pyran ring in a boat conformation via fluorination increases cellular potency (EC = 12 nM vs. 45 nM for flexible analogs) .

Q. How do crystallographic data resolve contradictions in SAR studies?

- Case study : A 2.1 Å resolution crystal structure revealed that a 53.9° dihedral angle between the benzamide and pyran rings is critical for avoiding steric clashes in the ATP-binding pocket .

- Contradiction resolution : Earlier SAR assumed planar geometry, but crystallography showed that non-planar conformers (e.g., 43.7° tilt) improve solubility without sacrificing activity .

Q. What computational methods predict metabolic liabilities of this compound?

- In silico tools :

- SwissADME : Predicts high gastrointestinal absorption (BOILED-Egg model) but moderate CYP2D6 inhibition (Probability >0.7) .

- MetaSite : Identifies demethylation of the piperidine N-methyl group as the primary metabolic pathway (67% likelihood) .

- Mitigation strategies : Replace labile methyl groups with deuterated analogs (e.g., CD) to slow oxidative metabolism .

Methodological Recommendations

- Synthetic optimization : Combine flow chemistry with Design of Experiments (DoE) to map parameter interactions (e.g., temperature vs. catalyst loading) .

- Structural analysis : Use synchrotron X-ray sources for high-resolution crystallography (≤1.5 Å) to resolve ambiguous electron density in flexible regions .

- Biological assays : Employ TR-FRET kinase assays (e.g., LanthaScreen) to quantify target engagement in KRAS mutant vs. wild-type cell lines .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.